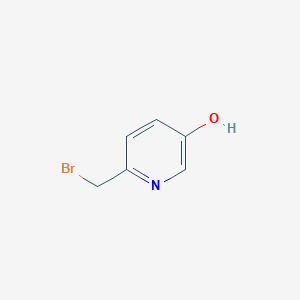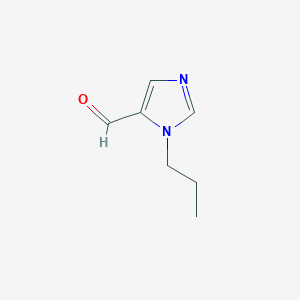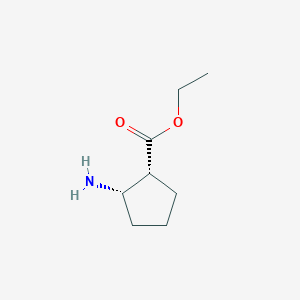
(R)-1-Boc-3-methanesulfonyloxypyrrolidine
Vue d'ensemble
Description
®-1-Boc-3-methanesulfonyloxypyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methanesulfonyl group attached to the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-methanesulfonyloxypyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Protection: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.
Sulfonylation: The hydroxyl group on the pyrrolidine ring is then converted to a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-1-Boc-3-methanesulfonyloxypyrrolidine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Boc-3-methanesulfonyloxypyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidines can be obtained.
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Applications De Recherche Scientifique
®-1-Boc-3-methanesulfonyloxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-Boc-3-methanesulfonyloxypyrrolidine involves its reactivity towards nucleophiles and acids. The methanesulfonyl group acts as a good leaving group, facilitating substitution reactions. The Boc group provides protection to the amine functionality, which can be selectively removed under acidic conditions to expose the reactive amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Boc-3-methanesulfonyloxypyrrolidine: The enantiomer of the compound with similar reactivity but different stereochemistry.
1-Boc-3-hydroxypyrrolidine: Lacks the methanesulfonyl group, leading to different reactivity patterns.
1-Boc-3-chloropyrrolidine: Contains a chloro group instead of a methanesulfonyl group, resulting in different substitution reactions.
Uniqueness
®-1-Boc-3-methanesulfonyloxypyrrolidine is unique due to its combination of a Boc protecting group and a methanesulfonyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of chiral pharmaceuticals.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRKOSMSFLBTJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448936 | |
| Record name | (R)-1-Boc-3-methanesulfonyloxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127423-61-4 | |
| Record name | (R)-1-Boc-3-methanesulfonyloxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)




![N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine](/img/structure/B171103.png)


![4-[4-(Dimethylamino)phenyl]benzaldehyde](/img/structure/B171118.png)




